VIT-2763 is classified as a small molecule drug that inhibits ferroportin, a cation transport protein responsible for iron efflux from cells. It belongs to a broader category of benzimidazole and oxazole derivatives, which are being explored for their therapeutic properties in various conditions related to iron metabolism .
The synthesis of VIT-2763 involves several key steps that utilize standard organic chemistry techniques. While specific proprietary details may not be publicly available, the general synthetic route includes:
Technical parameters such as reaction temperatures, times, and yields are critical in optimizing the synthesis but are often proprietary.
The structural integrity of VIT-2763 is crucial for its binding affinity to ferroportin, influencing its efficacy as an inhibitor.
VIT-2763 primarily engages in competitive binding reactions with ferroportin. The following points summarize its chemical interactions:
VIT-2763 operates through a well-defined mechanism:
The primary application of VIT-2763 lies in treating β-thalassemia intermedia and potentially other conditions associated with iron overload disorders. Its ability to modulate iron homeostasis makes it a candidate for:
VIT-2763 (vamifeport) is a first-in-class oral ferroportin inhibitor that targets the principal iron export channel in mammals. Ferroportin (FPN, SLC40A1) mediates cellular iron efflux from enterocytes, hepatocytes, and macrophages into systemic circulation. The hormone hepcidin regulates systemic iron homeostasis by binding ferroportin, inducing its internalization and degradation, thereby reducing iron efflux. In β-thalassemia and related disorders, suppressed hepcidin levels lead to unregulated ferroportin activity, causing pathologic iron absorption and ineffective erythropoiesis [1] [6]. VIT-2763 directly targets ferroportin to restore iron regulation, independent of hepcidin signaling. By binding ferroportin, VIT-2763 inhibits iron export, mimicking the physiological function of hepcidin but through a distinct molecular mechanism [6] [9]. Cryo-EM structural studies confirm that vamifeport occupies the central cavity of ferroportin, sterically hindering iron transport through the channel [6].
Structural analyses reveal that VIT-2763 achieves functional hepcidin mimicry through convergent mechanisms rather than structural homology. Cryo-electron microscopy (resolution: 3.2-3.8 Å) demonstrates that vamifeport binds ferroportin at an overlapping site with hepcidin's N-terminus, particularly interacting with the S2 metal-binding site (Cys326-His507 in human FPN) [6] [7]. Despite being a small molecule (MW: 408.43 g/mol), VIT-2763 effectively competes with hepcidin-25 (MW: ~2.8 kDa) for ferroportin binding. Biochemical assays show VIT-2763 displaces TAMRA-labeled hepcidin with an IC50 of 24 ± 13 nM, comparable to unlabeled hepcidin-25 (IC50: 533 ± 250 nM) [9]. This competitive inhibition triggers ferroportin ubiquitination and internalization, mirroring hepcidin's downstream effects but with slower kinetics and reduced magnitude [6] [9]. The compound stabilizes ferroportin in occluded and outward-facing conformations, physically blocking the iron transport pathway [6].
Table 1: Binding Kinetics of VIT-2763 vs. Hepcidin
Parameter | VIT-2763 | Hepcidin-25 | Assay System |
---|---|---|---|
Binding IC50 | 24 ± 13 nM | 533 ± 250 nM | Fluorescence Polarization |
Internalization IC50 | 9 ± 5 nM | 13 ± 4 nM | J774 Macrophages |
FPN Stabilization (ΔTm) | +5°C | +8°C | Thermal Shift Assay |
VIT-2763 exerts tissue-specific effects on iron distribution critical for ameliorating ineffective erythropoiesis. In the Hbbth3/+ mouse model of β-thalassemia intermedia, twice-daily oral administration (30-100 mg/kg) significantly reduced serum iron (77-84%) and transferrin saturation within 36 days [9]. Crucially, it increased hemoglobin levels (p<0.01) and red blood cell counts while reducing reticulocytosis, indicating improved erythropoietic efficiency [1] [9]. Mechanistically, restricted iron availability reduces toxic labile iron pools in erythroid precursors, diminishing reactive oxygen species (ROS)-mediated damage. This was evidenced by a 55% reduction in ROS-positive RBCs in treated thalassemic mice [9]. Splenomegaly and extramedullary hematopoiesis were mitigated through normalized myeloid-to-erythroid progenitor ratios, demonstrating restoration of erythropoietic lineage commitment [9] [10]. Unlike systemic iron chelators, VIT-2763 specifically modulates iron flux into plasma, redistributing iron toward macrophage storage while limiting hepatocyte and enterocyte export [1] [5].
Table 2: Effects on Iron Homeostasis in Hbbth3/+ Mice
Parameter | Vehicle Group | VIT-2763 (100 mg/kg BID) | Change (%) |
---|---|---|---|
Serum Iron (µg/dL) | 295 ± 42 | 47 ± 10* | -84% |
Transferrin Saturation (%) | 95 ± 8 | 15 ± 3* | -84% |
Hemoglobin (g/dL) | 7.8 ± 0.6 | 10.2 ± 0.8* | +31% |
Reticulocytes (%) | 45 ± 7 | 22 ± 5* | -51% |
ROS+ RBCs (%) | 67 ± 9 | 30 ± 6* | -55% |
p<0.01 vs. vehicle; 36-day treatment [9] [10] |
Cell-based assays demonstrate VIT-2763's potency in blocking ferroportin-mediated iron export. In iron-loaded J774 macrophages, VIT-2763 (100 nM) rapidly induced ferroportin internalization within 10 minutes, with complete translocation from the plasma membrane by 120 minutes [9]. This process involved ubiquitination and lysosomal degradation, analogous to hepcidin-induced pathways. Functional iron efflux assays showed VIT-2763 inhibited Co2+ transport in HEK293 cells expressing human ferroportin with an EC50 of 140 ± 50 nM, measured via a metal-sensitive reporter system [9]. In polarized MDCK cells expressing fluorescently tagged ferroportin, VIT-2763 triggered dose-dependent internalization (IC50: 9 ± 5 nM), correlating with blocked iron efflux [6] [10]. Importantly, the compound showed specificity for ferroportin, with no off-target effects on divalent metal transporter-1 (DMT1) or transferrin receptor endocytosis [9]. These models confirm that VIT-2763 directly modulates ferroportin trafficking and function at nanomolar concentrations.
VIT-2763 engages in dynamic competition with hepcidin for ferroportin binding, as revealed through structural and biochemical studies. Cryo-EM structures show vamifeport occupies a binding pocket comprising transmembrane helices 1, 3, 7, 9, and 11, with direct overlap at the hepcidin interaction interface near the S2 site [6]. This steric competition was validated through mutagenesis: mutations at residues Cys326 (helix 7) and His507 (helix 11) reduced VIT-2763 binding affinity by >80%, while simultaneously disrupting hepcidin binding [6] [7]. Kinetic assays demonstrate that VIT-2763 binding induces conformational transitions in ferroportin, stabilizing occluded and outward-facing states that prevent iron translocation. Unlike hepcidin, which induces rapid ferroportin degradation (t½ < 1 hour), VIT-2763 promotes slower internalization (t½ ~2 hours) and partial recycling, allowing for reversible iron regulation [9] [6]. This differential kinetics profile may explain its favorable safety in clinical studies, avoiding profound hypoferremia [1].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: